4-(4-bromoanilino)-2-oxo-1H-pyridine-3-carbonitrile
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Overview
Description
4-(4-Bromoanilino)-2-oxo-1H-pyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with a bromoanilino group, an oxo group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromoanilino)-2-oxo-1H-pyridine-3-carbonitrile typically involves the reaction of 4-bromoaniline with a pyridine derivative under specific conditions. One common method includes the use of N-TBS (tert-butylsilyl) protection to shield the aniline nitrogen, followed by a reaction with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often involve mild temperatures and eco-friendly solvents such as 2-methyltetrahydrofuran (2-MeTHF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromoanilino)-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromoanilino group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the oxo and carbonitrile groups.
Coupling Reactions: It can participate in coupling reactions such as Heck cross-coupling, facilitated by palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium nitrite and potassium iodide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and ligands are essential for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
4-(4-Bromoanilino)-2-oxo-1H-pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.
Material Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-bromoanilino)-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The bromoanilino group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function . The oxo and carbonitrile groups can participate in redox reactions, modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A simpler compound with a bromoanilino group, used in similar applications but with different reactivity.
2-Oxo-1H-pyridine-3-carbonitrile: Lacks the bromoanilino group, resulting in different chemical properties and applications.
Uniqueness
4-(4-Bromoanilino)-2-oxo-1H-pyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
4-(4-bromoanilino)-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O/c13-8-1-3-9(4-2-8)16-11-5-6-15-12(17)10(11)7-14/h1-6H,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINXEXFVPMWMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=O)NC=C2)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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